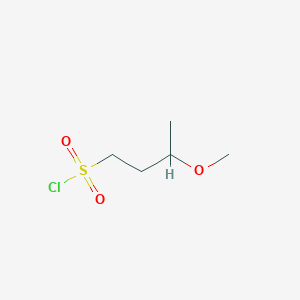

3-Methoxybutane-1-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Methoxybutane-1-sulfonyl chloride is a chemical compound with the molecular formula C5H11ClO2S and a molecular weight of 170.66 .

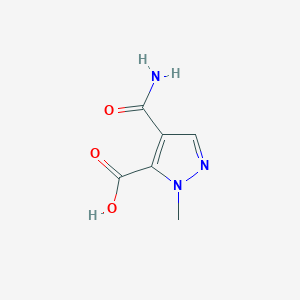

Molecular Structure Analysis

The InChI code for 3-Methoxybutane-1-sulfonyl chloride is1S/C5H11ClO3S/c1-5(9-2)3-4-10(6,7)8/h5H,3-4H2,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model . Chemical Reactions Analysis

Sulfonyl chlorides, including 3-Methoxybutane-1-sulfonyl chloride, are known to undergo substitution reactions with various nucleophilic reagents . These reactions are of considerable importance because they allow the preparation of a wide range of sulfonyl derivatives .Scientific Research Applications

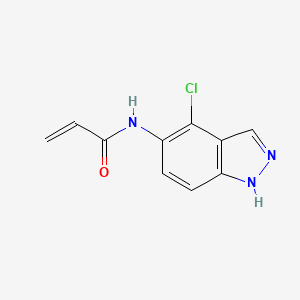

Medicinal Chemistry and Drug Development

Sulfonyl chlorides, such as 3-Methoxybutane-1-sulfonyl chloride, play a crucial role in the synthesis of sulfonamides, which are a cornerstone in drug development due to their wide range of biological activities. Sulfonamides exhibit antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties. The simplicity of sulfonamide synthesis allows for a diversity of derivatives from a variety of amines and sulfonyl chlorides, highlighting their importance in the planning and development of bioactive substances with potential antitumor properties (Azevedo-Barbosa et al., 2020). Furthermore, sulfonamide compounds are significant in the therapy of bacterial infections and have applications as diuretics, carbonic anhydrase inhibitors, and antiepileptics, underscoring their versatility and importance in medicinal chemistry (Gulcin & Taslimi, 2018).

Environmental Studies

In environmental science, perfluoroalkyl and polyfluoroalkyl substances (PFAS), which include sulfonates and carboxylates, have been the subject of intense study due to their persistence and potential toxicity. While 3-Methoxybutane-1-sulfonyl chloride is not directly related to PFAS, the study of sulfonates and sulfonyl chlorides is relevant for understanding the environmental behavior and remediation strategies of these compounds. Research into the microbial degradation of polyfluoroalkyl chemicals highlights the complexity of managing these persistent environmental pollutants (Liu & Mejia Avendaño, 2013).

Safety And Hazards

The safety data sheet for 3-Methoxybutane-1-sulfonyl chloride indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and is harmful to aquatic life .

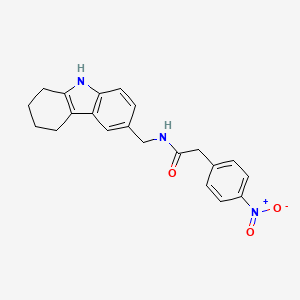

Relevant Papers One relevant paper titled “Sonication-assisted one pot, metal-free synthesis of β-keto sulfones from styrenes, NBS and aromatic sodium sulfinate salts” discusses the synthesis of β-keto sulfones, which could potentially involve the use of sulfonyl chlorides like 3-Methoxybutane-1-sulfonyl chloride .

properties

IUPAC Name |

3-methoxybutane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11ClO3S/c1-5(9-2)3-4-10(6,7)8/h5H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJIWHEBLIRPXMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCS(=O)(=O)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxybutane-1-sulfonyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(methylthio)benzamide](/img/structure/B2475231.png)

![(1S,5S)-5-Methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride](/img/structure/B2475234.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2475236.png)

![N-(3-Chloro-4-fluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2475240.png)

![2-(4-ethylphenyl)-5-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2475241.png)

![8-(4-Ethylbenzoyl)-6-[(3-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2475243.png)

![2-[(8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethan-1-ol](/img/structure/B2475246.png)

![4-[(1,3-Thiazol-2-yl)sulfamoyl]benzoic acid](/img/structure/B2475253.png)